Cas no 612-42-0 (N-(2-Carboxyphenyl)glycine)

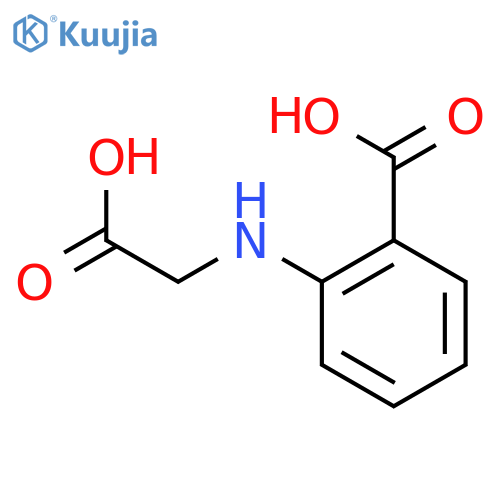

N-(2-Carboxyphenyl)glycine structure

商品名:N-(2-Carboxyphenyl)glycine

N-(2-Carboxyphenyl)glycine 化学的及び物理的性質

名前と識別子

-

- 2-((Carboxymethyl)amino)benzoic acid

- N-(2-Carboxyphenyl)glycine

- 2-[(Carboxymethyl)amino]benzoic acid

- (2-carboxyphenyl)glycine

- 2-(carboxymethyl)anthranilic acid

- anthranilidoacetic acid

- Anthranilinoacetic acid

- N-(carboxymethyl)-anthranilic acid

- N-(CARBOXYPHENYL)GLYCINE

- N-{2-carboxy-phenyl}-glycine

- phenylglycine-o-carboxylic acid

- N-(Carboxymethyl)anthranilic acid

- NSC 80600

- 2-(carboxymethylamino)benzoic acid

- Benzoic acid, 2-[(carboxymethyl)amino]-

- 2-(Carboxymethyl-amino)-benzoic acid

- Glycine, N-(o-carboxyphenyl)-

- Anthranilic acid, N-(carboxymethyl)-

- PJUXPMVQAZLJEX-UHFFFAOYSA-N

- Benzoic acid, 2-((carboxymethyl)amino)-

- 2-[(Carboxymethyl)Amino]-Benzoicaci

- N-Ph

- HMS1412P11

- N-Phenylglycine-o-carboxylic acid

- CHEMBL443231

- CS-W010629

- IDI1_008560

- 612-42-0

- DTXSID9060609

- HMS2745I07

- Oprea1_087556

- SY257412

- Cambridge id 5108438

- MLS000680124

- NSC-80600

- NS00034618

- NSC80600

- FT-0629270

- D78226

- SCHEMBL341645

- BIDD:GT0666

- NCGC00246622-01

- Oprea1_043997

- HY-W009913

- 141865-09-0

- AC-17985

- (Carbomethoxymethyl)triphenylphosphoniumbromide

- 3RG

- o-carboxyphenylglycine

- MFCD00020445

- EINECS 210-311-5

- BP-12709

- IFLab1_000341

- Q27454068

- AKOS000274214

- CBDivE_014055

- SMR000324392

- AH-034/04643009

- DTXCID7042982

- BBL023541

- DB-080992

- STK698970

-

- MDL: MFCD00020445

- インチ: 1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)

- InChIKey: PJUXPMVQAZLJEX-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])C([H])([H])C(=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 195.05300

- どういたいしつりょう: 195.053

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 1.7

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 86.6

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.472

- ゆうかいてん: 220 ºC

- ふってん: 218°C

- フラッシュポイント: 218°C/

- 屈折率: 1.5700 (estimate)

- PSA: 86.63000

- LogP: 0.95430

- ようかいせい: 使用できません

N-(2-Carboxyphenyl)glycine セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- TSCA:Yes

- 危険レベル:IRRITANT

N-(2-Carboxyphenyl)glycine 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

N-(2-Carboxyphenyl)glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85890-5g |

2-((Carboxymethyl)amino)benzoic acid |

612-42-0 | 5g |

¥406.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025660-1g |

N-(2-Carboxyphenyl)glycine |

612-42-0 | 97% | 1g |

¥200 | 2024-05-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025660-5g |

N-(2-Carboxyphenyl)glycine |

612-42-0 | 97% | 5g |

¥479 | 2024-05-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HM520-1g |

N-(2-Carboxyphenyl)glycine |

612-42-0 | 97% | 1g |

176.0CNY | 2021-07-16 | |

| TRC | C183618-100mg |

N-(2-Carboxyphenyl)glycine |

612-42-0 | 100mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C183618-1g |

N-(2-Carboxyphenyl)glycine |

612-42-0 | 1g |

$ 80.00 | 2022-06-06 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27701-5g |

N-(2-Carboxyphenyl)glycine, 97% |

612-42-0 | 97% | 5g |

¥2166.00 | 2023-03-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058470-500mg |

N-(2-Carboxyphenyl)glycine |

612-42-0 | 500mg |

3233.0CNY | 2021-07-02 | ||

| Chemenu | CM160782-100g |

2-[(Carboxymethyl)amino]benzoic acid |

612-42-0 | 95% | 100g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D752781-25g |

N-(2-CARBOXYPHENYL)GLYCINE |

612-42-0 | 97+% | 25g |

$265 | 2023-09-04 |

N-(2-Carboxyphenyl)glycine 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

612-42-0 (N-(2-Carboxyphenyl)glycine) 関連製品

- 1147-65-5((2-Carboxyphenyl)iminodiacetic acid)

- 25784-00-3(2-(2-hydroxyethyl)aminobenzoic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 4770-00-7(3-cyano-4-nitroindole)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

atkchemica

(CAS:612-42-0)N-(2-Carboxyphenyl)glycine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:612-42-0)N-(2-Carboxyphenyl)glycine

清らかである:99%

はかる:100g

価格 ($):543.0